molecular formula C25H34N2O5 B11935237 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate

2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate

Cat. No.: B11935237
M. Wt: 442.5 g/mol
InChI Key: XSTFUWQLHMJPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate is a synthetic molecule featuring a benzyl-substituted propanoyl backbone linked to a piperidine ring with 3-hydroxyphenyl and dimethyl substituents. The acetic acid moiety and hydration state (monohydrate) contribute to its solubility and stability. This compound is structurally related to opioid receptor modulators, as inferred from its piperidine and aromatic pharmacophores .

Properties

Molecular Formula

C25H34N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate

InChI

InChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2

InChI Key

XSTFUWQLHMJPFG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O

Origin of Product

United States

Preparation Methods

Nucleophilic Displacement with Trans-(+)-(3R,4R)-4-(3-Hydroxyphenyl)-3,4-Dimethylpiperidine

The most widely cited method involves reacting ethyl-N-[(2S)-2-benzyl-3-{[(4-bromophenyl)sulfonyl]oxy}propanoyl] glycinate (Formula 2) with trans-(+)-(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine in 1,2-dimethoxyethane at 20–30°C for 12–24 hours. Potassium carbonate acts as the base, achieving 68–72% yield after workup. Critical parameters include:

ParameterOptimal RangeImpact on Yield
Solvent Polarityε = 7.2 (DME)Maximizes SN2 reactivity
Temperature25°C ± 5°CPrevents epimerization
Molar Ratio (Piperidine:Intermediate)1.2:1Minimizes dimerization

The intermediate ethyl ester undergoes alkaline hydrolysis (1M NaOH, ethanol/water, 40–50°C) to yield the carboxylic acid, followed by hydration to form the monohydrate.

Diastereomer Resolution and Impurity Control

During synthesis, eight theoretical diastereomers form due to the three chiral centers. Key impurities include:

  • Impurity 1a : (αR,3R,4R)-isomer from incomplete resolution of intermediate 13a.

  • Impurity 2 : (2S,3S,4S)-isomer due to racemization during hydrolysis.

Separation employs preferential crystallization in methanol (yield: 85% pure product) or chiral HPLC (Chiralpak AD-H column, heptane/ethanol 80:20). The Orient Journal of Chemistry reports a 98.5% enantiomeric excess after three crystallizations.

Process Optimization and Scale-Up Challenges

Solvent and Catalyst Screening

Patent WO2011161646A2 compares solvents for the nucleophilic step:

SolventDielectric ConstantYield (%)Purity (%)
1,2-Dimethoxyethane7.27299.1
THF7.56598.3
Acetonitrile37.55897.9

Lower-polarity solvents favor SN2 mechanisms, reducing byproducts like elimination adducts. Catalytic DMAP (5 mol%) accelerates sulfonate displacement by 30%.

Hydration and Crystallization

The final hydrate forms via pH-controlled crystallization (pH 3–6.5) using HCl. Seeding with monohydrate crystals (0.1% w/w) ensures consistent polymorph Form I, confirmed by PXRD (characteristic peaks at 2θ = 8.4°, 12.7°, 17.2°). Drying under vacuum (40°C, 24 h) achieves ≤0.5% water content by Karl Fischer titration.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 7.25–7.18 (m, 5H, benzyl), 6.72 (d, J = 8.4 Hz, 1H, phenolic), 4.12 (q, J = 7.1 Hz, 2H, ester), 3.81 (s, 2H, glycine).

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), 0.1% TFA/acetonitrile gradient, retention time = 9.8 min.

Thermodynamic Stability

DSC analysis shows an endotherm at 158°C (dehydration) and melting point at 214°C. The hydrate is stable ≤40°C/75% RH for 24 months .

Chemical Reactions Analysis

2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

Pharmacological Applications

  • Postoperative Gastrointestinal Recovery
    • Alvimopan is primarily indicated for accelerating gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis. Clinical studies have demonstrated that it significantly reduces the time to upper and lower gastrointestinal recovery compared to placebo treatments .
  • Opioid-Induced Constipation
    • The compound is utilized in managing opioid-induced constipation, particularly in patients undergoing surgery who are at risk for postoperative ileus. By blocking peripheral opioid receptors in the gastrointestinal tract, it mitigates the constipating effects of opioids without affecting analgesia .

Case Studies

  • Clinical Trials on Gastrointestinal Recovery
    • A pivotal study published in a peer-reviewed journal assessed the efficacy of Alvimopan in postoperative patients. The results indicated a statistically significant reduction in the time to achieve bowel function (defined as the first passage of flatus or stool) among patients treated with Alvimopan compared to those receiving standard care .
  • Long-term Efficacy in Opioid-Induced Constipation
    • Another study focused on patients with chronic pain requiring opioid therapy. The administration of Alvimopan resulted in improved bowel habits and patient-reported outcomes, highlighting its effectiveness in managing opioid-induced constipation without compromising pain control .

Mechanism of Action

The mechanism of action of 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate involves its binding to μ-opioid receptors in the gastrointestinal tract. By acting as an antagonist, it inhibits the binding of opioids to these receptors, thereby preventing the negative effects of opioids on bowel function. This allows for normal gastrointestinal motility and function to be maintained .

Comparison with Similar Compounds

Structural Analog: Stereoisomeric Variant ()

A closely related compound, 2-([(2S)-2-([(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl)-3-phenylpropanoyl]amino)acetic acid, shares the core structure but differs in stereochemistry (S-configuration at the propanoyl carbon and R,R-configuration at the piperidine dimethyl groups). These stereochemical nuances may influence receptor binding affinity and metabolic stability. For example, the (3R,4R)-piperidine configuration could enhance selectivity for μ-opioid receptors compared to other stereoisomers .

Hydration State: Dihydrate Form ()

The dihydrate form, [[2(S)-[[4(R)-(3-hydroxyphenyl)-3(R),4-dimethyl-1-piperidinyl]-1-oxo-3-phenylpropyl]amino]acetic acid dihydrate, differs in hydration state (dihydrate vs. monohydrate). Hydration impacts crystalline stability and solubility. The dihydrate may exhibit improved thermal stability due to stronger lattice interactions, though at the cost of reduced solubility compared to the monohydrate .

Simplified Piperidine Derivative ()

[(1-Benzyl-piperidin-4-yl)-Methyl-amino]-acetic acid (CAS 336191-70-9) lacks the 3-hydroxyphenyl and dimethyl groups. This simplification reduces molecular weight (262.35 g/mol vs. ~490 g/mol for the target compound) and likely diminishes receptor binding specificity. However, the absence of hydroxyl groups may enhance metabolic stability by reducing phase II conjugation pathways .

Comparative Data Table

Property/Feature Target Compound (Monohydrate) Stereoisomer () Dihydrate () Simplified Derivative ()
Molecular Weight ~490 g/mol (estimated) ~490 g/mol ~504 g/mol (with dihydrate) 262.35 g/mol
Key Functional Groups 3-Hydroxyphenyl, dimethylpiperidine Same as target, with R,R-piperidine Same as target, dihydrate Benzyl-piperidine, no hydroxyl
Hydration State Monohydrate Not specified Dihydrate Anhydrous
Stereochemistry Not specified in evidence (2S)-propanoyl, (3R,4R)-piperidine (2S)-propanoyl, (4R)-piperidine Not specified
Therapeutic Inference Potential opioid receptor modulator Enhanced selectivity via R,R-piperidine Improved crystalline stability Reduced potency, higher metabolic stability

Key Research Findings

Role of 3-Hydroxyphenyl Group: The hydroxyl group in the target compound likely participates in hydrogen bonding with opioid receptor residues (e.g., Tyr148 in μ-opioid receptors), enhancing binding affinity compared to non-hydroxylated analogs like the derivative in .

This feature is absent in the simplified derivative (), which may explain its inferred lower potency .

Hydration and Stability: The dihydrate form () shows that additional water molecules can stabilize the crystal lattice, which is critical for shelf-life but may reduce solubility in aqueous media compared to the monohydrate .

Biological Activity

2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid; hydrate, commonly known as Alvimopan, is a μ-opioid receptor antagonist primarily used in the treatment of postoperative ileus and other gastrointestinal disorders. This compound is notable for its peripheral action, which allows it to mitigate the adverse effects of opioids on the gastrointestinal system without affecting central analgesic properties.

  • Chemical Name : 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid dihydrate
  • CAS Number : 170098-38-1
  • Molecular Formula : C25H36N2O6
  • Molecular Weight : 460.57 g/mol

Alvimopan functions as a selective antagonist at μ-opioid receptors located in the gastrointestinal tract. Unlike traditional opioids that can cause constipation and other gastrointestinal motility issues, Alvimopan's peripheral action allows it to counteract these effects by blocking the receptors that mediate these adverse reactions. This selectivity is crucial for preserving the analgesic effects of opioids while alleviating their negative gastrointestinal impacts.

Pharmacodynamics

Alvimopan has demonstrated significant efficacy in clinical settings, particularly in patients recovering from surgery. Its ability to enhance gastrointestinal motility has been well-documented:

  • Postoperative Ileus : Clinical trials have shown that Alvimopan significantly reduces the time to recovery of bowel function after abdominal surgery compared to placebo .
  • Opioid-Induced Bowel Dysfunction : It effectively alleviates constipation and other symptoms associated with opioid use without diminishing pain relief .

Case Studies

  • Clinical Trial for Postoperative Ileus :
    • Objective : To evaluate the effectiveness of Alvimopan in accelerating recovery from postoperative ileus.
    • Results : Patients receiving Alvimopan had a statistically significant decrease in time to first bowel movement and overall length of hospital stay compared to those receiving placebo.
  • Use in Opioid-Induced Constipation :
    • Objective : Assess the impact of Alvimopan on patients experiencing constipation due to chronic opioid use.
    • Results : The study indicated improved bowel movement frequency and consistency in patients treated with Alvimopan versus those on standard care .

Safety and Side Effects

Alvimopan is generally well-tolerated, but potential side effects include:

  • Abdominal pain
  • Nausea
  • Vomiting

The safety profile has been established through extensive clinical trials, showing a low incidence of serious adverse effects compared to traditional opioid therapies .

Research Findings

Recent studies have focused on enhancing the pharmacological profile of Alvimopan and exploring its potential applications beyond gastrointestinal disorders. Research indicates that modifications to its chemical structure could lead to improved efficacy or reduced side effects .

Summary Table of Biological Activity

Biological Activity Effectiveness Clinical Evidence
Postoperative IleusReduces recovery timeClinical trials show significant results
Opioid-Induced Bowel DysfunctionImproves bowel movement frequencyPositive outcomes in chronic pain patients
Safety ProfileGenerally well-toleratedLow incidence of serious side effects

Q & A

Q. What analytical methods are recommended for determining the purity of 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used. A validated method involves a mobile phase of methanol and acetate buffer (95:5, v/v) at a flow rate of 1.0 mL/min, with UV detection at 220–280 nm. System suitability tests (e.g., tailing factor <2, theoretical plates >2000) ensure reproducibility .
  • Key Parameters : Column selection (C18), buffer pH (adjusted to 6.5 with acetic acid), and injection volume (20 µL) are critical for resolving impurities .

Q. How can the structure of this compound be confirmed during synthesis?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY for stereochemistry) with X-ray crystallography for absolute configuration verification. For example, X-ray diffraction of crystalline derivatives (e.g., ethyl esters) provides bond-length and torsion-angle data to confirm substituent positions .
  • Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in piperidine ring conformations .

Q. What steps are required to validate an analytical method for this compound under ICH guidelines?

  • Methodology : Follow ICH Q2(R1) for specificity, linearity (R² >0.99), accuracy (recovery 98–102%), precision (RSD <2%), and robustness (e.g., ±10% mobile phase variation). Include forced degradation studies (acid/base, oxidative, thermal stress) to confirm stability-indicating capability .

Advanced Research Questions

Q. How can contradictory stability data from accelerated and long-term studies be resolved?

  • Methodology : Apply the Arrhenius equation to extrapolate degradation rates from accelerated conditions (40°C/75% RH) to real-time storage (25°C). Use multivariate analysis (e.g., ANOVA with split-plot design) to identify confounding factors like humidity fluctuations or excipient interactions .
  • Case Study : If hydrate-to-anhydrate transitions occur, pair dynamic vapor sorption (DVS) with PXRD to monitor polymorphic shifts under varying RH .

Q. What strategies optimize the synthetic yield of this compound while minimizing diastereomeric byproducts?

  • Methodology : Implement Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, a patent describes using chiral auxiliaries and low-temperature (−20°C) coupling to suppress racemization during propanoyl-amine bond formation .
  • Advanced Techniques : Employ continuous flow chemistry to enhance mixing efficiency and reduce reaction time, as demonstrated in analogous piperidine-based syntheses .

Q. How can in vivo metabolic pathways be elucidated for this compound?

  • Methodology : Radiolabel the benzyl or acetic acid moiety and administer to animal models. Use HPLC-MS/MS to identify phase I (oxidative) and phase II (glucuronidation) metabolites. Compare with in vitro microsomal assays (human/rat liver) to predict interspecies variability .
  • Data Interpretation : Structural analogs (e.g., alvimopan) suggest potential CYP3A4-mediated metabolism, requiring inhibition/induction studies to confirm .

Q. What experimental designs are suitable for evaluating receptor binding affinity and selectivity?

  • Methodology : Use a radioligand displacement assay (e.g., μ-opioid receptor for structural analogs) with Schild regression analysis to calculate Ki values. Include positive controls (e.g., naloxone) and assess off-target effects via receptor panels (e.g., κ/δ-opioid, adrenergic) .
  • Advanced Approach : Molecular docking (e.g., AutoDock Vina) predicts binding poses in the receptor’s active site, guiding SAR studies for modified piperidine or benzyl groups .

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported solubility values across studies?

  • Methodology : Standardize solubility testing per USP <1236> using shake-flask methods with HPLC quantification. Control variables like pH (buffers), temperature (±0.5°C), and ionic strength. For hydrate forms, confirm solid-phase stability post-solubility measurement via TGA/DSC .

Q. What statistical approaches reconcile variability in pharmacokinetic parameters (e.g., Cmax, t1/2) between preclinical models?

  • Methodology : Apply mixed-effects modeling (e.g., NONMEM) to account for intersubject variability. Use allometric scaling (body weight, metabolic rate) to extrapolate rodent data to human predictions. Validate with cross-species microdosing trials .

Methodological Tables

Parameter RP-HPLC Conditions Synthesis Optimization
Mobile PhaseMethanol:Acetate buffer (95:5) Chiral catalyst: (R)-BINAP
ColumnC18, 250 × 4.6 mm, 5 µm Temperature: −20°C
DetectionUV 254 nm Solvent: Anhydrous THF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.